molecular formula C12H10ClNO2 B11877424 Ethyl 3-chloroquinoline-6-carboxylate

Ethyl 3-chloroquinoline-6-carboxylate

Cat. No.: B11877424
M. Wt: 235.66 g/mol
InChI Key: LVBZSQKILJZFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloroquinoline-6-carboxylate: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antimalarial, and anticancer properties . The structure of this compound consists of a quinoline ring substituted with a chlorine atom at the 3-position and an ethyl ester group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: Ethyl 3-chloroquinoline-6-carboxylate can undergo nucleophilic substitution reactions due to the presence of the chlorine atom at the 3-position. Common nucleophiles include amines and thiols.

  • Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used, although specific conditions depend on the desired product.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted quinolines.

    Oxidation Products: Oxidation can lead to quinoline N-oxides or other oxidized derivatives.

Scientific Research Applications

Chemistry:

Ethyl 3-chloroquinoline-6-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives. Its reactivity makes it a valuable building block for creating compounds with potential biological activities .

Biology and Medicine:

Quinoline derivatives, including this compound, have been studied for their antibacterial and antimalarial properties. They are also explored for potential anticancer activities .

Industry:

In the pharmaceutical industry, this compound is used in the development of drugs targeting various diseases. Its versatility in chemical reactions makes it a useful intermediate in drug synthesis.

Mechanism of Action

The mechanism of action of ethyl 3-chloroquinoline-6-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chlorine atom and the quinoline ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. Specific pathways and molecular targets depend on the biological context and the specific derivative being studied .

Comparison with Similar Compounds

Uniqueness:

Ethyl 3-chloroquinoline-6-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the chlorine atom and the ester group can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

ethyl 3-chloroquinoline-6-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-11-9(5-8)6-10(13)7-14-11/h3-7H,2H2,1H3

InChI Key

LVBZSQKILJZFMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.